4-ethoxy-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
CAS No.: 898448-62-9
Cat. No.: VC5649965
Molecular Formula: C22H28FN3O2
Molecular Weight: 385.483
* For research use only. Not for human or veterinary use.
![4-ethoxy-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide - 898448-62-9](/images/structure/VC5649965.png)
Specification
CAS No. | 898448-62-9 |
---|---|
Molecular Formula | C22H28FN3O2 |
Molecular Weight | 385.483 |
IUPAC Name | 4-ethoxy-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Standard InChI | InChI=1S/C22H28FN3O2/c1-3-28-20-10-6-18(7-11-20)22(27)24-16-21(17-4-8-19(23)9-5-17)26-14-12-25(2)13-15-26/h4-11,21H,3,12-16H2,1-2H3,(H,24,27) |
Standard InChI Key | TUNBJGQOLUCQRT-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The compound’s structure comprises three distinct regions:
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Benzamide backbone: A 4-ethoxy-substituted benzene ring connected to an amide group.
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4-Fluorophenyl group: A fluorine atom at the para position of the phenyl ring enhances lipophilicity and metabolic stability .
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4-Methylpiperazine moiety: A nitrogen-containing heterocycle linked via an ethyl spacer, a common feature in CNS-targeting drugs .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS Number | 898448-62-9 |
Molecular Formula | C₂₂H₂₈FN₃O₂ |
Molecular Weight | 385.5 g/mol |
Density | Not Available |
Boiling/Melting Points | Not Available |
Stereochemical Considerations
The ethyl spacer between the benzamide and piperazine groups introduces conformational flexibility, potentially enabling interactions with multiple receptor subtypes . Quantum mechanical studies on similar benzamides suggest that the 4-ethoxy group adopts a planar configuration, optimizing π-π stacking with aromatic residues in target proteins .
Synthesis and Optimization
Reported Synthetic Routes
While no direct synthesis protocol for this compound is documented, analogous benzamides are typically prepared via:
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Amide Coupling: Reacting 4-ethoxybenzoic acid with 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylamine using carbodiimide-based coupling agents .
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Ultrasound-Assisted Cyclization: As demonstrated in related azetidinone derivatives, ultrasound irradiation reduces reaction times from hours to minutes while improving yields .
Green Chemistry Approaches
Recent advances emphasize solvent-free conditions or biodegradable solvents like cyclopentyl methyl ether (CPME) for benzamide synthesis . For instance, the Staudinger ketene-imine cycloaddition—used in β-lactam formation—achieved 85% yield under ultrasonication . Adapting such methods could streamline the production of this compound.
Compound | D₂ (Ki, nM) | 5-HT₁A (Ki, nM) | α₁ (Ki, nM) |
---|---|---|---|
Mazapertine (6) | 1.2 | 3.8 | 4.5 |
Derivative 67 | 2.1 | 5.3 | 6.7 |
This Compound | Predicted | Predicted | Predicted |
Future Directions
Preclinical Studies
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In vivo efficacy: Animal models of psychosis or anxiety could elucidate therapeutic potential.
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Pharmacokinetics: Assessing oral bioavailability and brain penetration in rodents.
Structural Modifications
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